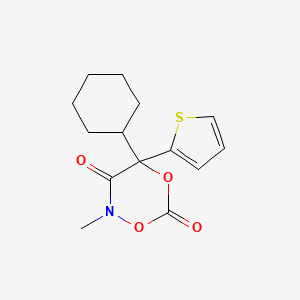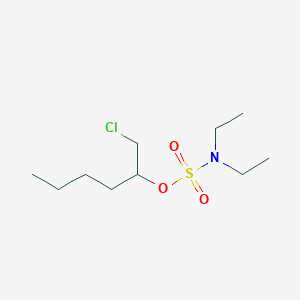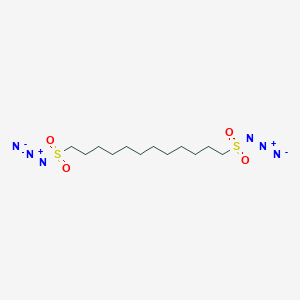
Dodecane-1,12-disulfonyl diazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecane-1,12-disulfonyl diazide is an organic compound with the molecular formula C12H24N6O4S2 It is characterized by the presence of two sulfonyl diazide groups attached to a dodecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecane-1,12-disulfonyl diazide typically involves the reaction of dodecane-1,12-diol with sulfonyl chloride to form dodecane-1,12-disulfonyl chloride. This intermediate is then treated with sodium azide to yield this compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Dodecane-1,12-disulfonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The sulfonyl diazide groups can be reduced to amines under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Reduction: Formation of dodecane-1,12-diamine.
Oxidation: Formation of dodecane-1,12-disulfonic acid.
Aplicaciones Científicas De Investigación
Dodecane-1,12-disulfonyl diazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dodecane-1,12-disulfonyl diazide involves the reactivity of the sulfonyl diazide groups. These groups can undergo decomposition to generate nitrogen gas and reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
Dodecane-1,12-diol: A precursor in the synthesis of dodecane-1,12-disulfonyl diazide.
Dodecane-1,12-disulfonic acid: An oxidation product of this compound.
Dodecane-1,12-diamine: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of two sulfonyl diazide groups, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
91993-39-4 |
|---|---|
Fórmula molecular |
C12H24N6O4S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N,N'-didiazododecane-1,12-disulfonamide |
InChI |
InChI=1S/C12H24N6O4S2/c13-15-17-23(19,20)11-9-7-5-3-1-2-4-6-8-10-12-24(21,22)18-16-14/h1-12H2 |
Clave InChI |
YAJYFCUEFQIZPD-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCS(=O)(=O)N=[N+]=[N-])CCCCCS(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



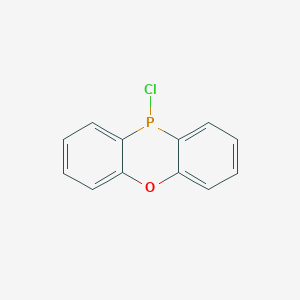
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
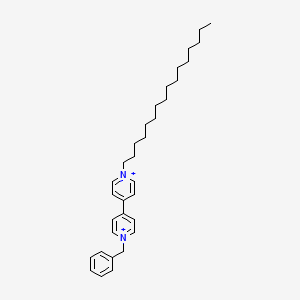
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
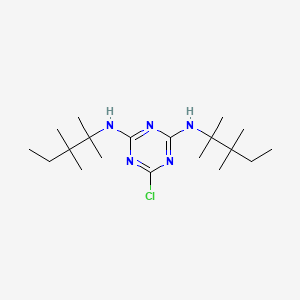
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
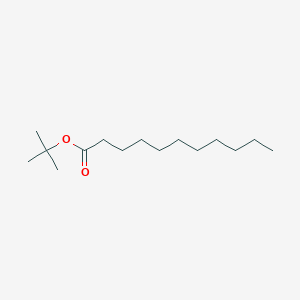
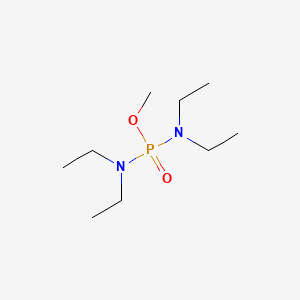
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
